molecular formula C8H8BrNO2 B1280530 1-(1-Bromoethyl)-2-nitrobenzene CAS No. 69642-00-8

1-(1-Bromoethyl)-2-nitrobenzene

Cat. No.: B1280530
CAS No.: 69642-00-8
M. Wt: 230.06 g/mol
InChI Key: FHKIGGSCRYVAMY-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-2-nitrobenzene (C₈H₈BrNO₂, MW 228.97 g/mol) is an aromatic compound featuring a bromoethyl group (-CH₂CH₂Br) and a nitro (-NO₂) group at the ortho position. Its InChIKey is FHKIGGSCRYVAMY-UHFFFAOYSA-N, and it is primarily documented in patent literature (27 patents) rather than peer-reviewed studies, suggesting its role as a synthetic intermediate . For example, it reacts with sodium iodide in acetone to form 1-(1-iodoethyl)-2-nitrobenzene, demonstrating its utility in nucleophilic substitution reactions . The bromoethyl group’s reactivity, combined with the electron-withdrawing nitro substituent, makes this compound valuable in organic synthesis, particularly for constructing complex molecules like spiroxanthene derivatives .

Properties

IUPAC Name

1-(1-bromoethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKIGGSCRYVAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505442
Record name 1-(1-Bromoethyl)-2-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69642-00-8
Record name 1-(1-Bromoethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-bromoethyl)-2-nitrobenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of ethylbenzene. The general steps are as follows:

    Bromination: Ethylbenzene is treated with bromine in the presence of a catalyst such as iron bromide (FeBr3) to form 1-bromoethylbenzene.

    Nitration: The 1-bromoethylbenzene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the ortho position relative to the ethyl group, yielding this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).

    Oxidation: The ethyl group can be oxidized to a carboxylic acid group (COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone, with the nucleophile in excess.

    Reduction: Conducted under hydrogenation conditions with a metal catalyst at elevated temperatures and pressures.

    Oxidation: Performed in aqueous or organic solvents with the oxidizing agent in stoichiometric amounts.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-(1-Hydroxyethyl)-2-nitrobenzene, 1-(1-Cyanoethyl)-2-nitrobenzene, or 1-(1-Aminoethyl)-2-nitrobenzene.

    Reduction: The major product is 1-(1-Bromoethyl)-2-aminobenzene.

    Oxidation: The major product is 1-(1-Bromoethyl)-2-carboxybenzene.

Scientific Research Applications

Chemistry: 1-(1-Bromoethyl)-2-nitrobenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The nitro and bromo groups can be modified to create bioactive molecules with therapeutic properties.

Industry: In the chemical industry, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-2-nitrobenzene depends on the specific chemical reactions it undergoes. For example:

    Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of bromide ion (Br-).

    Reduction: The nitro group is reduced to an amino group through a catalytic hydrogenation mechanism, where hydrogen gas is adsorbed onto the catalyst surface and transferred to the nitro group, resulting in the formation of an amino group.

    Oxidation: The ethyl group is oxidized to a carboxylic acid group through a series of electron transfer steps involving the oxidizing agent, leading to the formation of intermediate species and ultimately the carboxylic acid.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional and Functional Group Isomers

1-(1-Bromoethyl)-4-Fluorobenzene (CAS 65130-46-3)
  • Structure : Fluorine substituent at the para position instead of nitro.
  • Properties : MW 203.05 g/mol. The absence of a nitro group reduces polarity, while the fluorine atom introduces moderate electron withdrawal. This compound is used in fluorinated pharmaceuticals and agrochemicals .
  • Key Difference : The nitro group in 1-(1-bromoethyl)-2-nitrobenzene enhances electrophilicity, favoring substitution reactions, whereas fluorine’s smaller size and weaker electron withdrawal may slow reactivity.
1-(3-Bromopropoxy)-2-Nitrobenzene (CAS 104147-69-5)
  • Structure : Bromopropoxy chain (-OCH₂CH₂CH₂Br) replaces the bromoethyl group.
  • Properties : MW 260.08 g/mol, mp 36–39°C, bp 131–132°C (0.5 mmHg). The ether linkage increases hydrophilicity, and the longer chain introduces steric hindrance .
  • Key Difference : The bromopropoxy group may participate in ether cleavage or nucleophilic substitution at oxygen, whereas the bromoethyl group undergoes direct C-Br bond cleavage.

Nitro-Substituted Bromoaromatics

1-Bromo-2-[(E)-2-Nitroethenyl]benzene (CAS 155988-33-3)
  • Structure: Nitrovinyl (-CH=CHNO₂) group instead of bromoethyl.
  • Properties : Conjugated nitrovinyl group enables participation in cycloaddition or Diels-Alder reactions, unlike the saturated bromoethyl chain .
  • Key Difference : The nitrovinyl moiety offers π-conjugation for electronic applications, while the bromoethyl group is more suited for alkylation or cross-coupling.
1-(Bromomethyl)-3-Methoxy-2-Nitrobenzene (CAS 133486-62-1)
  • Structure : Methoxy (-OCH₃) and bromomethyl (-CH₂Br) groups adjacent to nitro.
  • Properties : Methoxy’s electron-donating effect counterbalances nitro’s withdrawal, altering reaction pathways. This compound is used in phosphonate synthesis .
  • Key Difference : Bromomethyl’s shorter chain facilitates faster SN2 reactions compared to bromoethyl’s steric bulk.

Halogenated Nitroaromatics

1-Bromo-2-Nitrobenzene (CAS 3958-60-9)
  • Structure : Single bromine substituent without the ethyl chain.
  • Properties : MW 202.01 g/mol, bp 261°C. Higher volatility and simpler structure make it a precursor for Suzuki couplings .
  • Key Difference : The absence of the ethyl group limits its utility in multi-step alkylation reactions.

Comparative Data Table

Compound CAS Molecular Formula MW (g/mol) Key Substituents Key Reactivity/Applications Reference
This compound - C₈H₈BrNO₂ 228.97 -CH₂CH₂Br, -NO₂ (ortho) Nucleophilic substitution, spirocyclic synthesis
1-(1-Bromoethyl)-4-fluorobenzene 65130-46-3 C₈H₈BrF 203.05 -CH₂CH₂Br, -F (para) Fluorinated agrochemicals
1-(3-Bromopropoxy)-2-nitrobenzene 104147-69-5 C₉H₁₀BrNO₃ 260.08 -OCH₂CH₂CH₂Br, -NO₂ Ether cleavage, crystalline intermediates
1-Bromo-2-[(E)-2-nitroethenyl]benzene 155988-33-3 C₈H₆BrNO₂ 228.04 -CH=CHNO₂, -Br Cycloaddition reactions
1-Bromo-2-nitrobenzene 3958-60-9 C₆H₄BrNO₂ 202.01 -Br, -NO₂ (ortho) Suzuki couplings, electrophilic substitution

Biological Activity

1-(1-Bromoethyl)-2-nitrobenzene is an organic compound characterized by the presence of both bromoethyl and nitro groups attached to a benzene ring. Its molecular formula is C9H10BrN2O2C_9H_{10}BrN_2O_2, with a molecular weight of approximately 230.06 g/mol. This compound has garnered attention for its potential applications in organic synthesis, particularly in the creation of pharmaceuticals and functionalized polymers.

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions where the bromo group serves as a leaving group. The compound acts as an important intermediate in organic synthesis, which can lead to diverse functionalities depending on the reaction conditions and reagents used.

Table 1: Synthesis Methods for this compound

MethodReagentsYield (%)Conditions
Nucleophilic Substitution2-Nitrophenol, Phosphorus tribromide81%Dichloromethane, 0°C
Alkylation1-Bromoethyl bromide, BaseVariableRoom temperature

The mechanism of action for compounds like this compound often involves enzyme inhibition or receptor modulation. For instance, compounds with similar structures have been shown to inhibit certain enzymes by binding to their active sites, preventing substrate interaction and catalytic activity.

Case Studies and Research Findings

Recent research has highlighted the utility of bromo and nitro-substituted benzene derivatives in pharmacological applications. For example, a study demonstrated that alkylation reactions involving this compound yielded compounds with significant biological activity, including potential anticholinesterase effects .

Table 2: Biological Studies Involving Related Compounds

CompoundBiological EffectReference
1-(4-Nitrophenyl)-3-bromopropaneAnticancer activity
4-Bromo-2-nitrophenolEnzyme inhibition
1-(Bromomethyl)-2-nitrobenzeneAntimicrobial properties

Applications in Organic Synthesis

The compound's role as an intermediate in synthesizing pharmaceuticals has been well-documented. It has been utilized in the production of chiral molecules and as an initiator in radical polymerization processes, leading to the development of functionalized polymers with specific properties.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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